molecular formula C8H7BrN2O B2966072 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 175424-31-4

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No. B2966072
CAS RN: 175424-31-4
M. Wt: 227.061
InChI Key: GHEAJJIVIHBUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is a chemical compound that belongs to the class of halogenated heterocycles . It has a molecular weight of 255.07 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one”, has been reported in the literature . The 5-position of 1H-pyrrolo[2,3-b]pyridine is close to G485, a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of 1H-pyrrolo[2,3-b]pyridine ring .


Molecular Structure Analysis

The molecular structure of “5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” can be represented by the SMILES string COC(=O)c1cc2cc(Br)cnc2[nH]1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” include its molecular weight of 255.07 . It is a solid at room temperature .

Scientific Research Applications

Synthesis of Potent VEGFR-2 Inhibitors

“5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . VEGFR-2 inhibitors are a class of drugs that inhibit VEGFR-2, a receptor for vascular endothelial growth factor (VEGF). They are primarily used in the treatment of cancer as they can prevent the growth of tumor blood vessels.

Synthesis of BCL-2 Inhibitors

This compound is also identified as an intermediate in the synthesis of Venetoclax , a potent and selective BCL-2 inhibitor. BCL-2 inhibitors are used in cancer treatment as they promote the death of cancer cells.

Synthesis of Azaindole Based Protein Kinase Inhibitors

“5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is used for the synthesis of azaindole based protein kinase inhibitors . Protein kinase inhibitors are drugs that inhibit protein kinases, enzymes responsible for the phosphorylation of proteins. They have a wide range of applications in treating diseases such as cancer and inflammatory disorders.

properties

IUPAC Name

5-bromo-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-11-7(12)3-5-2-6(9)4-10-8(5)11/h2,4H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEAJJIVIHBUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1N=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

CAS RN

175424-31-4
Record name 5-bromo-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.